N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic heterocyclic compound featuring a benzo[b][1,4]thiazepine core substituted with two 3,4-dimethoxyphenyl groups and an acetamide linker.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6S/c1-32-20-11-9-17(13-22(20)34-3)25-15-27(31)29(19-7-5-6-8-24(19)36-25)16-26(30)28-18-10-12-21(33-2)23(14-18)35-4/h5-14,25H,15-16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSSBUNBCZOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its synthesis, structure-activity relationship (SAR), and various case studies that explore its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O4S. The compound features a thiazepine ring which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 378.46 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazepine ring through cyclization reactions and subsequent acylation to introduce the acetamide group. Detailed synthetic routes can be found in various chemical literature focusing on heterocyclic compounds.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines such as MKN-45 gastric adenocarcinoma cells and others. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a comparative study involving several thiazepine derivatives:
- Compound A : IC50 = 12 µM against MKN-45
- Compound B : IC50 = 8 µM against MKN-45
- N-(3,4-dimethoxyphenyl)-2-(...) : IC50 = 6 µM against MKN-45
This suggests that the compound may possess enhanced potency compared to traditional chemotherapeutics like Paclitaxel .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through various assays such as DPPH and ABTS radical scavenging tests. Compounds with methoxy groups are known to enhance electron donation capabilities which contribute to their antioxidant activity.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | 75% inhibition at 50 µM |
| ABTS Scavenging | 80% inhibition at 50 µM |
These results indicate that N-(3,4-dimethoxyphenyl)-2-(...) could be beneficial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Preliminary research has indicated potential neuroprotective effects against mutant huntingtin-induced toxicity in neuronal models. The compound was tested in PC12 cells expressing full-length human HTT with 73 glutamine repeats, showing significant reduction in cytotoxicity at concentrations as low as 25 µM .
Structure-Activity Relationship (SAR)
The activity of N-(3,4-dimethoxyphenyl)-2-(...) can be correlated with its structural features:
- Methoxy Groups : Enhance lipophilicity and improve cellular uptake.
- Thiazepine Ring : Provides a scaffold known for diverse biological activities.
Research suggests that modifications on the phenyl rings can significantly alter biological activities; thus, further SAR studies are warranted to optimize efficacy .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogs include quinazolinone and thiazole derivatives (Table 1). Key differences lie in the heterocyclic core and substituents:
Structural Insights :
- The target compound’s benzo[b][1,4]thiazepine core is distinct from the quinazolinone () and thiazole () cores, which may confer unique conformational flexibility or binding modes.
Physicochemical Properties
Notes:
- The target’s higher LogP reflects its hydrophobic dimethoxyphenyl groups, which may limit aqueous solubility but enhance blood-brain barrier penetration.
- Reduced hydrogen-bond donors compared to ’s compounds could improve oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
